2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide
Description
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a tert-butyl group at the ortho position and an acetamide linkage to a 2-ethylphenyl moiety. Its molecular structure (C₂₀H₂₅NO₂) includes a bulky tert-butyl group, which enhances hydrophobicity, and a 2-ethylphenyl group that may influence steric interactions in biological systems.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-5-15-10-6-8-12-17(15)21-19(22)14-23-18-13-9-7-11-16(18)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHJURBPJSCGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-tert-butylphenol with 2-ethylphenylamine in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride
Temperature: Reflux conditions (80-110°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or aryl halides in the presence of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the acetamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Enzymatic Inhibition Activity
Acetamide derivatives are widely studied for their roles as enzyme inhibitors. Key comparisons include:
- MAO-A/B Inhibitors: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide exhibits potent MAO-A inhibition (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B . Structural Insight: The target compound lacks the pyrazoloquinoxaline scaffold but shares an acetamide linker. Its tert-butyl group may reduce MAO-A affinity compared to chlorine-substituted analogs, which enhance electron-withdrawing effects and binding .
- 17β-HSD2 Inhibitors: 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (compound 13) demonstrates moderate 17β-HSD2 inhibition due to hydrophobic interactions from the phenethyl group . However, the absence of a hydroxyl group (critical for hydrogen bonding in compound 13) may limit efficacy .
Antimicrobial and Antifungal Activity
- Gram-Positive Bacteria/Fungi: Compounds 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) show activity against gram-positive bacteria (compounds 47–48) and fungi (compounds 49–50) . Structural Insight: The target compound lacks sulfonyl and piperazine moieties critical for membrane disruption in these analogs.
Anticancer Activity
- Phenoxy-Thiadiazole Derivatives: Compound 7d (2-(2-fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide) exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM) . Structural Insight: The target compound’s tert-butyl group may hinder binding to thiadiazole-targeted kinases compared to the smaller fluoro substituent in 7d, which facilitates tighter interactions .
Structure-Activity Relationship (SAR) Trends
- Hydrophobic Substituents : Addition of bulky groups (e.g., tert-butyl, phenethyl) enhances interactions with hydrophobic enzyme pockets, as seen in 17β-HSD2 inhibitors .
- Electron-Withdrawing Groups : Chlorine or fluorine substituents improve MAO and antimicrobial activity by modulating electronic effects .
- Linker Flexibility : Acetamide linkers provide conformational flexibility, critical for binding to diverse targets like AChE and BChE .
Data Table: Key Comparisons
Biological Activity
The compound 2-(2-tert-butylphenoxy)-N-(2-ethylphenyl)acetamide is a member of the acetamide class, which has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings, present data tables, and highlight case studies that explore the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNO\
- Molecular Weight : 287.40 g/mol
The presence of the tert-butyl and ethyl groups in its structure may influence its lipophilicity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that derivatives of acetamides, including this compound, exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymes.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| 4f (related derivative) | E. coli | 20 |
| Control (Rifampicin) | E. coli | 30 |
This data suggests that while the compound shows some activity against E. coli, it may not be as potent as established antibiotics like rifampicin.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines.
- Case Study : A study on a related acetamide demonstrated a significant reduction in TNF-alpha levels in vitro, indicating potential for use in inflammatory conditions.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of acetamides. The compound may inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases.
- Table 2: MAO-B Inhibition Studies
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.045 |
| Control (Selegiline) | 0.020 |
These results suggest that while the compound shows promise, it requires further optimization to enhance its efficacy compared to established MAO-B inhibitors.
Structure-Activity Relationship (SAR)
The biological activity of acetamides can be significantly influenced by their structural components. Modifications in substituents such as alkyl chains and functional groups can enhance or diminish their biological effects.
- SAR Insights :
- The presence of bulky groups like tert-butyl increases lipophilicity, potentially improving membrane permeability.
- Electron-donating groups can enhance activity against specific targets by stabilizing reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
